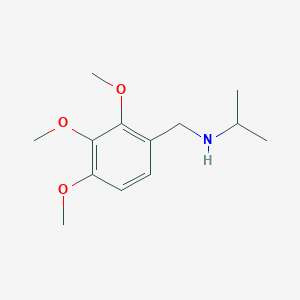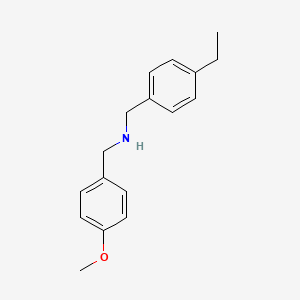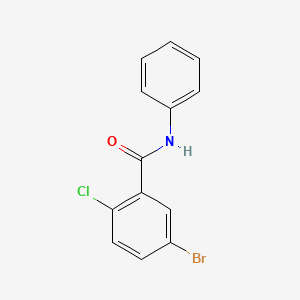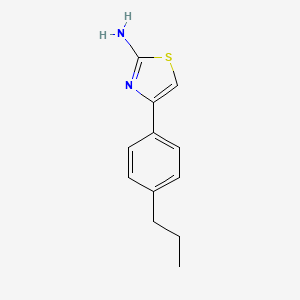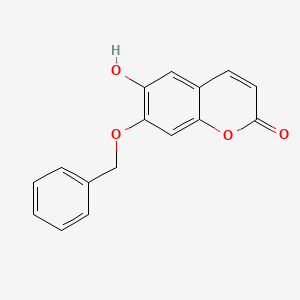
7-Benzyl-O-esculetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-O-esculetin is a derivative of esculetin, which is also known as 6,7-dihydroxycoumarin. Esculetin is a coumarin compound, a class of benzopyrone that is abundant in various plants such as Sonchus grandifolius and Aesculus turbinata. Esculetin and its derivatives, including 7-Benzyl-O-esculetin, have been studied for their chemical properties, synthesis methods, and biological activities. The interest in esculetin derivatives stems from their pharmacological potential and their role in various biological activities, highlighting the importance of their detailed chemical and physical characterization (Garg, Gupta, Sahu, & Liu, 2022).
Synthesis Analysis
The synthesis of 7-Benzyl-O-esculetin and similar compounds often involves complex organic reactions. For instance, the total synthesis of derivatives like 7-des-O-pivaloyl-7-O-benzylbryostatin 10 has been described, demonstrating the intricate steps required to synthesize complex molecules. Such syntheses involve reactions that provide an efficient and stereoselective assembly of advanced intermediates, showcasing the synthetic chemistry techniques utilized in the creation of esculetin derivatives (Green, Hardy, Lee, & Thomas, 2017).
Molecular Structure Analysis
The molecular structure of esculetin derivatives, including 7-Benzyl-O-esculetin, is crucial for understanding their chemical behavior and biological activity. X-ray diffraction techniques and spectral analyses have been employed to elucidate the crystal and molecular structures of esculetin glucosides, providing insights into the conjugation and stability of these compounds. Such studies reveal how substitutions at different positions affect the molecule's overall stability and reactivity (Ueno, Shiraki, Satô, & Saitǒ, 1985).
Chemical Reactions and Properties
Esculetin and its derivatives undergo various chemical reactions, highlighting their reactive nature and potential for further chemical modification. For example, the visible light-mediated oxidation of benzylic sp3 C–H bonds demonstrates the reactivity of benzylic ethers in esculetin derivatives, leading to the formation of benzoate esters. This reactivity underlines the potential for chemical modifications that could enhance their biological activities or alter their physical properties (Finney, Mitchell, & Moody, 2018).
Scientific Research Applications
Pharmacological Activities and Synthesis
Esculetin (6,7-dihydroxycoumarin) is the primary active ingredient in the traditional Chinese medicine Cortex Fraxini. Its derivative, 7-Benzyl-O-esculetin, shows promise due to the biological activities of esculetin. This compound has been the focus of molecular mechanism research and clinical application, attracting interest for its potential therapeutic uses (Liang et al., 2017).
Effects on Metabolic Stability
7-Benzyl-O-esculetin, as a derivative of esculetin, could play a role in addressing the poor metabolic stability of catechols, which restricts their clinical application. Studies on esculetin and its derivatives reveal insights into the structure-glucuronidation relationship, indicating potential for improved metabolic stability (Xia et al., 2015).
Immunomodulatory Effects
Esculetin has demonstrated immunomodulatory effects, which could be pertinent to 7-Benzyl-O-esculetin. Its ability to affect macrophages and lymphocytes, both in vitro and in vivo, hints at potential applications in immune regulation and possibly in addressing autoimmune conditions or enhancing immune responses (Leung et al., 2005).
Antioxidant and Protective Effects
The antioxidant properties of esculetin, which may extend to its derivatives, have shown protective effects against oxidative stress in human cells. This suggests potential therapeutic applications in conditions characterized by oxidative stress or in protecting cells from environmental or chemical-induced damage (Subramaniam & Ellis, 2011).
Role in Cancer Therapy
Research indicates that esculetin derivatives like 7-Benzyl-O-esculetin could have a significant role in cancer therapy. The compound has shown effects on cell cycle progression and growth inhibition in cancer cells, suggesting potential as an anti-cancer agent (Lacy & O’Kennedy, 2004).
Role in Non-Communicable Diseases
Esculetin's potential in addressing non-communicable diseases (NCDs) like diabetes, cardiovascular diseases, and neurological disorders may be relevant for its derivatives. The molecule's antioxidant, anti-proliferative, and cytoprotective properties could be instrumental in developing new treatments for NCDs (Kadakol et al., 2016).
Safety And Hazards
The safety and hazards associated with 7-Benzyl-O-esculetin are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
Esculetin and its derivatives, including 7-Benzyl-O-esculetin, have shown promising pharmacological effects, which makes them attractive for further research. Future clinical applications of esculetin and its synthetic derivatives may be developed based on well-understood pharmacological mechanisms both in vivo and in vitro237.
properties
IUPAC Name |
6-hydroxy-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMATZIOKUNXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-O-esculetin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
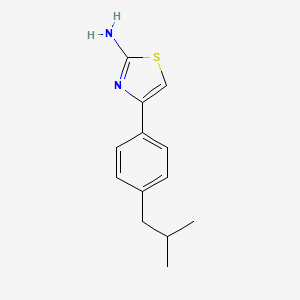
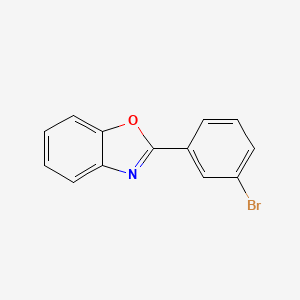
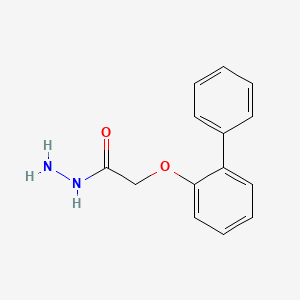
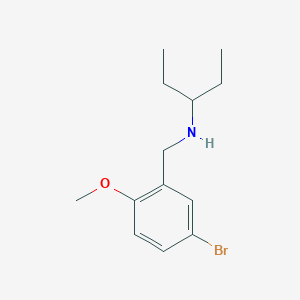
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
